ML299

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

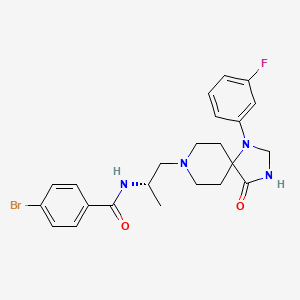

ML299, auch bekannt als VU0463568, ist ein potenter und selektiver Inhibitor von Phospholipase D1 und Phospholipase D2. Diese Enzyme spielen eine entscheidende Rolle bei der Regulierung verschiedener zellulärer Prozesse, darunter Membrantransport, Signaltransduktion und Zytoskelettorganisation. This compound hat ein erhebliches Potenzial gezeigt, die invasive Migration von Glioblastomzellen zu hemmen, was es zu einer wertvollen Verbindung in der Krebsforschung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet eine Reihe von chemischen Reaktionen, die von kommerziell erhältlichen Ausgangsmaterialien ausgehen. Die wichtigsten Schritte umfassen die Bildung eines 1,3,8-Triazaspiro[4Das Endprodukt wird durch eine Reihe von Reinigungsschritten gewonnen, einschließlich Umkristallisation und Chromatographie .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und Lösungsmitteln, um die Qualität des Endprodukts zu gewährleisten. Die Reaktionen werden typischerweise in großen Reaktoren unter kontrollierten Bedingungen durchgeführt, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .

Wissenschaftliche Forschungsanwendungen

ML299 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von Phospholipase D1 und Phospholipase D2 in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Wird in der Forschung eingesetzt, um die Mechanismen der Zellmigration und Invasion, insbesondere bei Krebszellen, zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Glioblastomen und anderen Krebsarten untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf Phospholipase D1 und Phospholipase D2 abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv Phospholipase D1 und Phospholipase D2 hemmt. Diese Enzyme sind an der Hydrolyse von Phosphatidylcholin beteiligt, um Phosphatidsäure zu produzieren, ein wichtiges Signalmolekül. Durch die Hemmung dieser Enzyme stört this compound die Produktion von Phosphatidsäure, wodurch verschiedene zelluläre Prozesse wie Membrantransport, Signaltransduktion und Zytoskelettorganisation beeinflusst werden. Diese Hemmung führt zu einer Abnahme der invasiven Migration von Glioblastomzellen .

Wirkmechanismus

Target of Action

ML299 primarily targets phospholipases D1 and D2 . These enzymes play a crucial role in lipid signaling pathways, catalyzing the hydrolysis of phosphatidylcholine into choline and phosphatidic acid .

Mode of Action

This compound acts as a selective allosteric modulator and a dual inhibitor of phospholipases D1 and D2 . It binds to these enzymes and inhibits their activity, with IC50 values of 6 and 12 nM, respectively .

Biochemical Pathways

By inhibiting phospholipases D1 and D2, this compound disrupts the normal function of lipid signaling pathways . This can lead to a decrease in the production of phosphatidic acid, a key second messenger in these pathways .

Pharmacokinetics

It’s known that this compound is active in vivo , suggesting that it has suitable bioavailability.

Result of Action

The inhibition of phospholipases D1 and D2 by this compound leads to a decrease in invasive migration in U87-MG glioblastoma cells . It also increases caspase 3/7 activity in serum-free conditions , indicating that it may induce apoptosis in certain cell types.

Biochemische Analyse

Biochemical Properties

ML299 interacts with phospholipases D1 and D2, enzymes that play a crucial role in lipid signaling pathways . It acts as a selective allosteric modulator and a potent inhibitor of these enzymes, with IC50 values of 6 nM and 12 nM, respectively .

Cellular Effects

This compound has been shown to decrease invasive migration in U87-MG glioblastoma cells . This suggests that it may influence cell function by modulating cell signaling pathways and affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with phospholipases D1 and D2 . By acting as a selective allosteric modulator and potent inhibitor of these enzymes, this compound can influence changes in gene expression and enzyme activity.

Metabolic Pathways

This compound is involved in lipid signaling pathways through its interaction with phospholipases D1 and D2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ML299 involves a series of chemical reactions starting from commercially available starting materials The key steps include the formation of a 1,3,8-triazaspiro[4The final product is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reactions are typically carried out in large reactors under controlled conditions to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ML299 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von this compound zur Bildung von Oxiden führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ML298: Ein weiterer Inhibitor von Phospholipase D1 und Phospholipase D2 mit ähnlichen Eigenschaften wie ML299.

VU0359595: Ein selektiver Inhibitor von Phospholipase D1.

VU0364739: Ein selektiver Inhibitor von Phospholipase D2.

Einzigartigkeit von this compound

This compound ist einzigartig in seiner dualen Hemmung sowohl von Phospholipase D1 als auch von Phospholipase D2, was es zu einem wertvollen Werkzeug für die Untersuchung der kombinierten Wirkungen dieser Enzyme macht. Seine Fähigkeit, die invasive Migration von Glioblastomzellen zu reduzieren, unterstreicht sein Potenzial als therapeutisches Mittel .

Eigenschaften

IUPAC Name |

4-bromo-N-[(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26BrFN4O2/c1-16(27-21(30)17-5-7-18(24)8-6-17)14-28-11-9-23(10-12-28)22(31)26-15-29(23)20-4-2-3-19(25)13-20/h2-8,13,16H,9-12,14-15H2,1H3,(H,26,31)(H,27,30)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKXAYJUFUZBMA-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrFN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of ML299?

A1: this compound inhibits both PLD1 and PLD2 enzymes. While the exact binding mode is not fully elucidated in the provided abstracts, research suggests that this compound interacts with the catalytic domain of these enzymes . This interaction disrupts the enzyme's ability to catalyze the production of phosphatidic acid (PA), a crucial secondary messenger involved in various cellular processes, including cell growth, survival, and migration.

Q2: What is the significance of inhibiting PLD1 and PLD2?

A2: PLD1 and PLD2 are implicated in several diseases, including cancer. Inhibiting these enzymes could potentially disrupt tumor growth and invasion . Therefore, dual PLD1/2 inhibitors like this compound hold promise as potential therapeutic agents for diseases where these enzymes play a crucial role.

Q3: What in vitro data supports the efficacy of this compound?

A3: Research demonstrates that this compound effectively decreased the invasive migration of U87-MG glioblastoma cells . This finding suggests that this compound could potentially limit the spread of glioblastoma, a highly aggressive brain cancer.

Q4: Are there any insights into the pharmacokinetic properties of this compound?

A4: While specific details are not provided in the abstracts, research suggests that this compound exhibits favorable pharmacokinetic properties in mice. Notably, it demonstrates good exposure in the lungs, plasma, and brain following intraperitoneal administration . This finding is particularly relevant for potentially targeting brain tumors like glioblastoma. Further research is needed to determine the pharmacokinetic profile and safety profile of this compound in other animal models and eventually in humans.

Q5: What is the significance of the crystal structures of human PLD1 and PLD2?

A5: The successful crystallization of the catalytic domains of human PLD1 and PLD2 represents a significant advancement in understanding these enzymes . These structures provide valuable insights into the differences between prokaryotic and eukaryotic PLD enzymes and pave the way for structure-based drug discovery efforts targeting this enzyme family.

Q6: How can the structural information be used for drug discovery?

A6: The crystal structures, combined with the understanding of inhibitor binding modes (such as that of this compound), enable researchers to identify key determinants of isoenzyme selectivity . This knowledge is invaluable for designing and optimizing future PLD inhibitors with enhanced potency and selectivity against specific isoforms, ultimately leading to more effective and targeted therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)

![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)

![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)

![5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B609079.png)